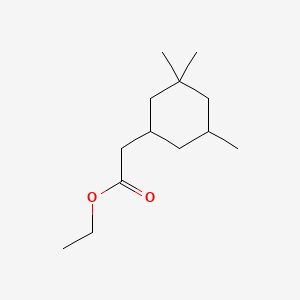

Ethyl 3,3,5-trimethylcyclohexaneacetate

Description

Ethyl 3,3,5-trimethylcyclohexaneacetate is a cyclohexane-derived ester characterized by a substituted cyclohexyl backbone with three methyl groups at the 3, 3, and 5 positions and an ethyl acetate functional group. It is synthesized via condensation reactions involving 3,3,5-trimethylcyclohexanone, a precursor widely employed in solvents and high-density fuel synthesis (). For example, describes a method using 3,3,5-trimethylcyclohexanone with ethyl glyoxylate and DABCO in toluene to form structurally related α,β-unsaturated γ-ketoesters.

Properties

CAS No. |

32349-98-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

ethyl 2-(3,3,5-trimethylcyclohexyl)acetate |

InChI |

InChI=1S/C13H24O2/c1-5-15-12(14)7-11-6-10(2)8-13(3,4)9-11/h10-11H,5-9H2,1-4H3 |

InChI Key |

IETOGGAMSCXJPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3,3,5-trimethylcyclohexaneacetate with structurally or functionally related compounds, emphasizing molecular properties, applications, and toxicity profiles.

Key Comparisons:

Functional Group Variations :

- The substitution of the ethyl acetate group in the target compound with a salicylate group (as in Homosalate) introduces UV-filtering capabilities but also increases photodegradation risks ().

- Replacing the ester with a carboxylic acid (3,3,5-trimethylcyclohexaneacetic acid) alters solubility and reactivity, making it suitable for toxicological modeling ().

Application Divergence :

- While Homosalate is restricted to cosmetics, the target compound and its aromatic analogs (e.g., diphenylacetates) show broader industrial utility, such as in optical films or high-density fuels ().

Homosalate’s endocrine-disrupting properties contrast with the relatively stable profile of cyclohexanol derivatives ().

Structural Analysis:

- Homosalate vs. Target Compound : Both share the 3,3,5-trimethylcyclohexyl moiety, but Homosalate’s salicylate group enhances UV absorption at the cost of stability ().

- Cyclohexaneacetic Acid Derivative : The free carboxylic acid group increases polarity, impacting bioavailability and environmental persistence compared to the esterified target compound ().

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.